![molecular formula C5H11ClN4 B1435841 methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1955541-24-8](/img/structure/B1435841.png)
methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Antimicrobial Activities : Research has led to the synthesis of new 1,2,4-triazole derivatives, highlighting their potential antimicrobial activities. The synthesized compounds exhibit good to moderate activities against various microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).
- N-Substituted Pyrrolidine Derivatives : A study has synthesized a library of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, showcasing the structural versatility and biological relevance of triazole scaffolds in drug development (Prasad et al., 2021).
- NMR Calculations and Crystal Structure : Another research focused on the synthesis, characterization, and theoretical NMR calculations of 3-methyl-1H-1,2,4-triazole derivatives. These studies provide insights into the structural and electronic properties of triazole compounds, which are crucial for their application in medicinal chemistry (Almeida et al., 2022).
Applications in Drug Discovery and Material Science
- Antimicrobial and Cytotoxic Activities : The antimicrobial and cytotoxic activities of synthesized triazole derivatives have been extensively studied. For instance, the synthesis of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives has been reported, with evaluations for their antimicrobial and antitubercular activities, highlighting their potential as leads for developing new therapeutic agents (Dave et al., 2007).
- Sensor Applications : Studies have also explored the use of triazole compounds as sensors for metal ions, demonstrating their potential in environmental monitoring and analytical chemistry. For example, a synthesized coumarin derivative containing a triazole unit showed sensitivity for Fe3+ and Cu2+ ions in aqueous solutions, indicating its application as a fluorescent sensor (Joshi et al., 2016).
Advanced Materials and Theoretical Studies
- Electronic Structures and Theoretical Studies : Research on Ni(II) complexes with triazole ligands has provided insights into their electronic structures, magnetic properties, and potential applications in materials science. These studies combine experimental and theoretical approaches to understand the bonding and electronic properties of triazole-based compounds, which are relevant for designing magnetic materials and catalysts (Schweinfurth et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a polytriazolylamine ligand . Its primary targets are copper ions (Cu+ and Cu2+), which it stabilizes in the reaction environment .
Mode of Action
This compound interacts with its targets by stabilizing copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The azide-acetylene cycloaddition is a key biochemical pathway affected by this compound . This reaction is part of the click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields.
Pharmacokinetics
It is soluble in dmso and dmf , which suggests it may have good bioavailability.
Result of Action
The stabilization of copper ions by this compound enhances the catalytic effect of these ions in the azide-acetylene cycloaddition . This results in an increased rate of this reaction, which is beneficial in various chemical synthesis processes.
Action Environment
This suggests that it is stable and effective in a variety of environmental conditions. It should be stored at -20°c and protected from heat .
properties
IUPAC Name |
N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWHDNYVFJOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955541-24-8 | |
Record name | methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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